molecular formula C15H22N2O5 B14682422 Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate CAS No. 33499-13-7

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate

Cat. No.: B14682422
CAS No.: 33499-13-7
M. Wt: 310.35 g/mol
InChI Key: GWPXTDUBJRCQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the pyrido[1,2-a]pyrimidine core, followed by esterification to introduce the diethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester
  • 6-Methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

Uniqueness

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate is unique due to its specific ester groups and the pyrido[1,2-a]pyrimidine core structure. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

33499-13-7

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-1,3-dicarboxylate

InChI

InChI=1S/C15H22N2O5/c1-4-21-14(19)11-9-16(15(20)22-5-2)12-8-6-7-10(3)17(12)13(11)18/h9-10,12H,4-8H2,1-3H3

InChI Key

GWPXTDUBJRCQNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2CCCC(N2C1=O)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.